3-(3-Methoxyphenyl)prop-2-en-1-yl methyl carbonate
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Overview
Description
3-(3-Methoxyphenyl)prop-2-en-1-yl methyl carbonate is an organic compound with a unique structure that includes a methoxyphenyl group and a prop-2-en-1-yl methyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)prop-2-en-1-yl methyl carbonate typically involves the reaction of 3-methoxybenzaldehyde with propargyl alcohol in the presence of a base, followed by carbonation using methyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)prop-2-en-1-yl methyl carbonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Methoxyphenyl)prop-2-en-1-yl methyl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)prop-2-en-1-yl methyl carbonate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a role in inflammation and neurodegeneration . By inhibiting this pathway, the compound can exert anti-inflammatory and neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
- 2-Methyl-3-phenyl-2-propen-1-ol
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
3-(3-Methoxyphenyl)prop-2-en-1-yl methyl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit the STAT3 pathway sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Properties
CAS No. |
897963-50-7 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)prop-2-enyl methyl carbonate |
InChI |
InChI=1S/C12H14O4/c1-14-11-7-3-5-10(9-11)6-4-8-16-12(13)15-2/h3-7,9H,8H2,1-2H3 |
InChI Key |
JVWUZHYQAPGWJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=CCOC(=O)OC |
Origin of Product |
United States |
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